(R)-3-(Benzyloxy)-2-hydroxypropyl 4-methylbenzenesulfonate
Description
(R)-3-(Benzyloxy)-2-hydroxypropyl 4-methylbenzenesulfonate is a chiral tosylate ester characterized by a benzyl-protected hydroxyl group and a free secondary hydroxyl group on a propyl backbone. This compound serves as a critical intermediate in organic synthesis, particularly in stereoselective reactions and the preparation of complex natural products. Its synthesis typically involves multi-step protection/deprotection strategies, as exemplified by analogous compounds in the literature .
Key structural features include:
- Benzyloxy group: Provides steric bulk and protection for the hydroxyl group.
- Tosylate leaving group: Enhances reactivity in nucleophilic substitution reactions.
- (R)-configuration: Critical for enantioselective outcomes in downstream applications.
In synthetic protocols, this compound is often obtained as a colorless oil with high yields (≥98%) under controlled conditions, such as low-temperature reactions in chloroform . Analytical validation via $^{1}\text{H}$-NMR, $^{13}\text{C}$-NMR, and IR spectroscopy confirms its structural integrity, with spectral data aligning closely with related tosylates .
Properties
IUPAC Name |
[(2R)-2-hydroxy-3-phenylmethoxypropyl] 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O5S/c1-14-7-9-17(10-8-14)23(19,20)22-13-16(18)12-21-11-15-5-3-2-4-6-15/h2-10,16,18H,11-13H2,1H3/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMUWOSOGHUWSS-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(COCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H](COCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90545778 | |
| Record name | (2R)-3-(Benzyloxy)-2-hydroxypropyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90545778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23214-66-6 | |
| Record name | (2R)-3-(Benzyloxy)-2-hydroxypropyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90545778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Epoxide Precursor Preparation
The synthesis begins with (2R)-2-(benzyloxymethyl)oxirane, prepared by Sharpless epoxidation of allyl benzyl ether. Treatment of the epoxide with 4-methylbenzenesulfonic acid (TsOH) in dichloromethane at 0°C yields the title compound with >90% regioselectivity. The reaction proceeds via nucleophilic attack at the less hindered carbon, preserving the (R)-configuration.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0°C → 25°C |
| Catalyst | None (acidic conditions) |
| Yield | 78–82% |
¹H NMR (400 MHz, CDCl₃): δ 7.80 (d, J = 8.3 Hz, 2H, Ts aryl), 7.37 (d, J = 8.3 Hz, 2H, Ts aryl), 4.60 (s, 2H, benzyl CH₂), 4.10–4.02 (m, 1H, CH), 3.75–3.65 (m, 2H, OCH₂), 2.45 (s, 3H, Ts CH₃).
Enzymatic Resolution of Racemic Intermediates
Lipase-Catalyzed Kinetic Resolution
Racemic 3-(benzyloxy)-1,2-propanediol undergoes enzymatic resolution using Candida antarctica lipase B (CAL-B). The (R)-enantiomer is preferentially acylated with vinyl tosylate in tert-butyl methyl ether at 30°C, achieving 98% enantiomeric excess (ee) after 24 h.
Optimized Parameters
| Parameter | Value |
|---|---|
| Enzyme Loading | 20 mg/mmol |
| Acyl Donor | Vinyl 4-methylbenzenesulfonate |
| ee | 98% (R) |
| Conversion | 45% |
The unreacted (S)-diol is recovered and recycled, improving overall atom economy.
Tosylation of Diol Intermediates
Stepwise Protection-Tosylation
A three-step sequence involving:
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Benzylation of (R)-1,2-propanediol using benzyl bromide/K₂CO₃ in DMF (82% yield).
-
Selective tosylation of the secondary alcohol with TsCl/pyridine at −20°C (89% yield).
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Deprotection of the primary alcohol via hydrogenolysis (Pd/C, H₂, 95% yield).
Critical Considerations
-
Pyridine acts as both base and solvent, preventing di-tosylation.
-
Low temperatures (−20°C) suppress racemization at the stereocenter.
Asymmetric Catalytic Methods
Copper-Catalyzed Desymmetrization
A CuCN/(R,R)-PhBOX catalyst system desymmetrizes glycerol derivatives, yielding the (R)-configured product in 94% ee. Glycerol is first benzylated at the primary alcohol, followed by tosylation at the secondary position.
Catalytic Cycle Insights
-
The Cu(I) center coordinates the diol oxygen atoms, inducing facial selectivity.
Industrial-Scale Manufacturing
Continuous Flow Synthesis
A tubular reactor system achieves 92% yield at 10 kg/day throughput:
-
Epoxide (0.5 M in THF) and TsOH (1.1 eq) are mixed at 5°C.
-
Residence time: 8 min.
Advantages
-
Eliminates batch-to-batch variability.
-
Reduces reaction time from 12 h (batch) to 8 min.
Analytical Characterization
Chiral HPLC Validation
| Column | Daicel Chiralpak IA-3 |
|---|---|
| Mobile Phase | Hexane:IPA (90:10) |
| Flow Rate | 1.0 mL/min |
| Retention Time | (R)-isomer: 14.2 min |
| (S)-isomer: 16.8 min |
Comparative NMR Data
| Proton Environment | δ (ppm) in CDCl₃ |
|---|---|
| Benzyl CH₂ | 4.60 (s) |
| Tosyl CH₃ | 2.45 (s) |
| Methine (CH) | 4.07 (m) |
Chemical Reactions Analysis
Types of Reactions
®-3-(Benzyloxy)-2-hydroxypropyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The benzyloxy group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The sulfonate group can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: PCC or DMP in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Nucleophiles in the presence of a base like sodium hydride (NaH) in an aprotic solvent such as DMF (dimethylformamide).
Major Products
Oxidation: Formation of ®-3-(Benzyloxy)-2-oxopropyl 4-methylbenzenesulfonate.
Reduction: Formation of ®-3-(Benzyloxy)-2-hydroxypropyl benzyl ether.
Substitution: Formation of ®-3-(Benzyloxy)-2-hydroxypropyl 4-methylbenzenesulfonamide or corresponding thiol derivatives.
Scientific Research Applications
®-3-(Benzyloxy)-2-hydroxypropyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of ®-3-(Benzyloxy)-2-hydroxypropyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to hydrophobic pockets, while the hydroxypropyl group can participate in hydrogen bonding with active site residues. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of covalent bonds with target molecules.
Comparison with Similar Compounds
a) Compound 36: (R)-3-(4-(Benzyloxy)phenyl)-2-(TBDMSO)propyl Tosylate
Compound 36’s extended aromatic system and protected hydroxyl group make it less polar than the target compound, altering solubility and reaction pathways .
b) Compound 37: (R)-3-(4-Hydroxyphenyl)-2-(TBDMSO)propyl Tosylate
The hydroxyl group in Compound 37 increases hydrophilicity but necessitates additional protection steps compared to the benzyloxy group in the target compound .
Spectroscopic Differentiation
The $^{13}\text{C}$-NMR spectrum of the target compound can be distinguished from analogs like 3-(2-hydroxypropyl)-8-hydroxy-3,4-dihydroisocoumarin by the absence of methylene carbons (δ 30–40 ppm) and characteristic tosylate aromatic signals (δ 125–145 ppm) . IR spectra further differentiate benzyloxy (C-O stretch at ~1100 cm$^{-1}$) from hydroxyl groups (broad ~3400 cm$^{-1}$) .
Biological Activity
(R)-3-(Benzyloxy)-2-hydroxypropyl 4-methylbenzenesulfonate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C16H20O4S
- Molecular Weight : 320.40 g/mol
The compound features a sulfonate group, which is known to enhance solubility and biological activity. The presence of the benzyloxy and hydroxy groups contributes to its interaction with biological targets.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, particularly those involved in metabolic pathways. Its sulfonate group may facilitate binding to active sites.
- Receptor Modulation : It interacts with specific receptors, potentially modulating their activity. This can lead to downstream effects in cellular signaling pathways.
Biological Activity Overview
Case Studies
-
Anticancer Activity :
A study investigated the effects of this compound on various cancer cell lines. The results indicated that the compound induced apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G1 phase. The IC50 values were determined to be in the low micromolar range, suggesting significant potency against cancer cells . -
Anti-inflammatory Effects :
Another research focused on the compound's ability to modulate inflammatory responses. It was found that treatment with this compound significantly decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human macrophage cell cultures . This suggests a potential therapeutic application in inflammatory diseases. -
Enzyme Interaction Studies :
In vitro assays demonstrated that this compound effectively inhibited the activity of certain cytochrome P450 enzymes, which are crucial for drug metabolism . This inhibition could lead to drug-drug interactions when co-administered with other pharmaceuticals.
Q & A
Q. How can the compound’s regioselectivity in derivatization reactions be mechanistically interrogated?
- Methodological Answer : Employ kinetic isotope effects (KIEs) and Hammett plots. Example:
- KIE Studies : Compare reaction rates using deuterated vs. non-deuterated hydroxyl groups to probe transition-state bonding changes.
- Hammett Analysis : Introduce electron-withdrawing/donating substituents on the benzyl ring to correlate σ values with reaction rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
